HDAC6 Inhibitory Activity: N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide Versus Potent Reference HDAC6 Inhibitor (Compound 5g/US10227295)
N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide exhibits a Ki >50,000 nM against recombinant human HDAC6 using Boc-Lys(Ac)-AMC substrate in a fluorogenic enzymatic assay (30 min preincubation, 60 min substrate incubation) [1]. For comparison, a potent benzotriazole-derived HDAC6 inhibitor (Compound 5g, US10227295) tested under comparable conditions against recombinant human HDAC6 expressed in HEK293T/17 cells with Ac-GAK(Ac)-AMC substrate achieves an IC50 of 4 nM [2]. The >12,500-fold difference in potency confirms that this compound is essentially inactive as an HDAC6 inhibitor, making it categorically unsuitable for applications requiring HDAC6 inhibition but potentially valuable as a matched negative control compound.
| Evidence Dimension | HDAC6 inhibitory potency |
|---|---|
| Target Compound Data | Ki >50,000 nM (BDBM50235707 / CHEMBL4095542) |
| Comparator Or Baseline | Compound 5g (US10227295): IC50 = 4 nM against recombinant human HDAC6 |
| Quantified Difference | >12,500-fold lower potency (essentially inactive vs. potent inhibitor) |
| Conditions | Target compound: Human HDAC6, Boc-Lys(Ac)-AMC substrate, 30 min preincubation, 60 min measurement. Comparator: Human HDAC6 expressed in HEK293T/17 cells, Ac-GAK(Ac)-AMC substrate, 10 min preincubation. |
Why This Matters
This compound's extremely weak HDAC6 activity defines its utility as a negative control, which is critical for assay validation where potent benzotriazole-derived HDAC6 inhibitors (IC50 ~4 nM) are the positive controls.
- [1] BindingDB. BDBM50235707 (CHEMBL4095542). Ki >5.00E+4 nM. Inhibition of human HDAC6 using Boc-Lys(Ac)-AMC substrate. View Source
- [2] BindingDB. BDBM50398716 (CHEMBL2179618) – Compound 5g. IC50 = 4 nM. Inhibition of recombinant human HDAC6 expressed in HEK293T/17 cells using Ac-GAK(Ac)-AMC substrate. View Source
